4-Chlorophenoxyisobutyric acid hydrazide
Description
Properties
CAS No. |
118573-64-1 |
|---|---|
Molecular Formula |
C10H13ClN2O2 |
Molecular Weight |
228.67 g/mol |
IUPAC Name |
3-(4-chlorophenoxy)-2-methylpropanehydrazide |
InChI |
InChI=1S/C10H13ClN2O2/c1-7(10(14)13-12)6-15-9-4-2-8(11)3-5-9/h2-5,7H,6,12H2,1H3,(H,13,14) |
InChI Key |
OCGYZPQDSFYSST-UHFFFAOYSA-N |
SMILES |
CC(COC1=CC=C(C=C1)Cl)C(=O)NN |
Canonical SMILES |
CC(COC1=CC=C(C=C1)Cl)C(=O)NN |
Synonyms |
4-chlorophenoxyisobutyric acid hydrazide 4-CPIBAH |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Hydrazide Compounds
Key Observations :
- This enhances solubility in polar solvents and reactivity in nucleophilic substitutions .
- Steric Hindrance : Bulky substituents (e.g., thiadiazole in ) may reduce reaction rates in cyclization reactions but improve thermal stability in polymer matrices .
- Synthetic Yields : Cyclization reactions (e.g., oxadiazole formation from hydrazides using POCl₃ or CS₂) typically achieve moderate yields (62–83%), while condensation with aldehydes yields higher efficiency (61–81%) .
Reactivity and Functionalization
Hydrazides undergo diverse reactions, including:
- Cyclization : Formation of 1,3,4-oxadiazoles or thiadiazoles via POCl₃ or CS₂, critical for pharmaceutical applications (e.g., antimicrobial agents) .
- Hydrazone Formation : Condensation with aldehydes/ketones to create hydrazones, useful in metal coordination chemistry and drug design .
- Bioconjugation : Hydrazide groups form stable hydrazone bonds with aldehydes, enabling applications in biomolecule labeling and hydrogel crosslinking .
Comparative Reactivity :
Performance in Polymer Science
Table 2: Polymer-Enhancing Properties of Selected Hydrazides
Insights :
- Chlorophenyl groups may enhance polymer compatibility in hydrophobic matrices compared to benzoyl derivatives .
- Long alkyl chains (e.g., stearic acid hydrazides) improve ductility, while rigid aromatic systems enhance tensile modulus .
Table 3: Bioactivity of Hydrazide Derivatives
Comparative Analysis :
- Chlorophenyl groups (as in ) may enhance antimicrobial activity via membrane disruption but could increase cytotoxicity compared to non-halogenated analogs.
Preparation Methods
Reaction Mechanism and Procedure
This method involves two steps:
-
Synthesis of 4-Chlorophenoxyisobutyric acid chloride :
-
Hydrazinolysis :
Optimization Parameters
Table 1: Performance of Acid Chloride Method
Ester Hydrazinolysis with Reactive Fractionation
Single-Step Synthesis
Direct reaction of 4-chlorophenoxyisobutyric acid esters (e.g., methyl ester) with hydrazine hydrate eliminates the need for acid chloride intermediates.
Procedure
Advantages
Table 2: Ester Hydrazinolysis Outcomes
Continuous Flow Synthesis
Telescoped Process
This method combines esterification and hydrazinolysis in a continuous flow system:
-
Esterification Module :
-
Carboxylic acid reacts with methanol and sulfuric acid at 135°C.
-
-
Hydrazinolysis Module :
-
Ester intermediate reacts with hydrazine hydrate at 125°C under pressure.
-
Table 3: Continuous Flow Efficiency
Microwave-Assisted Synthesis
Single-Step Protocol
Microwave irradiation accelerates the reaction between 4-chlorophenoxyisobutyric acid and hydrazine hydrate:
-
Conditions : 140 W, 3–10 minutes.
-
Solvent : Ethanol or methanol.
Benefits
Table 4: Microwave Method Results
Comparative Analysis of Methods
Table 5: Method Comparison
| Method | Yield | Time | Scalability | Cost |
|---|---|---|---|---|
| Acid Chloride | 70–85% | 4–6 hours | Moderate | High |
| Ester Hydrazinolysis | 85–90% | 1–2 hours | High | Low |
| Continuous Flow | 65–91% | 13–25 min | Industrial | Medium |
| Microwave | 65–87% | 3–10 min | Lab-scale | Low |
Challenges and Innovations
Byproduct Control
Q & A
What are the standard synthetic routes for preparing 4-chlorophenoxyisobutyric acid hydrazide and its derivatives?
Answer:
The synthesis typically involves reacting a chlorophenoxyisobutyric acid ester with hydrazine hydrate under reflux in an ethanolic medium. For example:
Esterification : Start with 4-chlorophenoxyisobutyric acid and ethanol in the presence of concentrated sulfuric acid to form the ethyl ester.
Hydrazide Formation : Reflux the ester with hydrazine hydrate (80%) in ethanol to yield the hydrazide derivative.
Purification : Use recrystallization from ethanol or other polar solvents.
Characterization : Confirm purity via TLC and melting point analysis, followed by structural validation using H NMR, C NMR, and FT-IR spectroscopy .
Which spectroscopic techniques are most effective for characterizing hydrazide compounds?
Answer:
- H and C NMR : Identify proton environments (e.g., NH signals at δ 4.2–4.5 ppm) and carbon frameworks.
- FT-IR : Detect characteristic bands (e.g., C=O stretch at 1650–1700 cm, N-H bend at 1550–1600 cm).
- LC-MS : Confirm molecular weight and fragmentation patterns.
- Single-crystal X-ray diffraction : Resolve 3D structures for unambiguous confirmation (e.g., aroylhydrazones in ) .
How can reaction conditions be optimized for the synthesis of hydrazide derivatives to improve yield and purity?
Answer:
- Solvent Selection : Polar solvents (e.g., ethanol, DMF) enhance solubility and reaction rates.
- Catalyst Screening : Test acid catalysts (e.g., HCl, acetic acid) for cyclization steps (see for failed catalyst-free attempts ).
- Design of Experiments (DoE) : Use response surface methodology (RSM) or central composite design to optimize variables like temperature, molar ratios, and reaction time .
What computational methods are employed to predict the electronic and structural properties of hydrazide-based compounds?
Answer:
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) and compare with experimental UV-Vis spectra.
- Molecular Docking : Simulate interactions with biological targets (e.g., MAO-B inhibition in ).
- Conformational Analysis : Use software like Gaussian or ORCA to model stable conformers .
How can researchers resolve contradictions in catalytic requirements for cyclization reactions involving hydrazide intermediates?
Answer:
- Systematic Variation : Test reaction conditions with/without catalysts (e.g., HCl in ) and varying solvents.
- Kinetic Studies : Monitor reaction progress via HPLC or in situ FT-IR to identify rate-limiting steps.
- Mechanistic Probes : Use isotopic labeling or computational modeling to elucidate pathways .
What are the common challenges in purifying hydrazide compounds, and how can they be addressed?
Answer:
- Low Solubility : Use mixed solvents (e.g., DMSO:ethanol) or heating to aid recrystallization.
- By-Product Formation : Optimize stoichiometry and employ column chromatography for separation.
- Hygroscopicity : Store compounds under inert atmosphere or vacuum .
What strategies are used to design hydrazide derivatives with enhanced bioactivity, such as enzyme inhibition?
Answer:
- Scaffold Hybridization : Combine hydrazide moieties with bioactive fragments (e.g., ferulic acid derivatives in ).
- Substituent Tuning : Introduce electron-withdrawing groups (e.g., Cl, NO) to modulate electronic effects.
- Structure-Activity Relationships (SAR) : Correlate substituent position/type with IC values .
How is the purity of hydrazide derivatives assessed in academic research?
Answer:
- Chromatography : TLC (silica gel, ethyl acetate/hexane) and HPLC (C18 columns, acetonitrile/water mobile phase).
- Melting Point Analysis : Compare observed values with literature data.
- Elemental Analysis : Validate C, H, N content within ±0.4% of theoretical values .
How do structural modifications in the hydrazide moiety influence the biological activity of the resulting compounds?
Answer:
- Electron-Donating Groups : Enhance hydrogen bonding with enzyme active sites (e.g., anticonvulsant activity in ).
- Aromatic Substituents : Improve lipophilicity for membrane penetration (e.g., 4-chlorophenyl in ).
- Steric Effects : Bulky groups may reduce binding affinity but increase selectivity .
What are the best practices for experimental phasing in crystallography of hydrazide-containing complexes?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
